Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride
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Description
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Solid-Phase Synthesis : The solid-phase synthesis technique is elaborated for preparing 3,4,5-substituted 1,5-benzodiazepin-2-ones, demonstrating the versatility of solid-phase methods in synthesizing complex molecules, potentially applicable for benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride synthesis (Lee, Gauthier, & Rivero, 1999).
Prodrugs of Fluorinated Compounds : A study on the hydrolysis kinetics and physicochemical properties of N-acyl derivatives of 5-fluorouracil highlights the use of fluorinated compounds in enhancing drug delivery characteristics, suggesting similar potential benefits for related fluorinated piperidines (Buur & Bundgaard, 1984).
Fluorinated Naphthoic Acids Synthesis : Research on the synthesis of mono- and difluorinated naphthoic acids points to novel routes for incorporating fluorine into aromatic compounds, which could be relevant for synthesizing fluorinated piperidines (Tagat et al., 2002).
Potential Applications in Biological Systems
Enzyme Sensing with Fluorogenic Dyes : The development of water-soluble far-red fluorogenic dyes for enzyme sensing presents a framework for designing novel probes that could be applicable in studying enzyme interactions with this compound (Ho, Weissleder, & Tung, 2006).
Fluorobenzoyl Protective Groups : The use of fluorobenzoyl groups for the synthesis of glycopeptides, where the suppression of β-elimination of O-linked carbohydrates is observed, may hint at the chemical reactivity and protective capabilities of fluorinated groups in complex organic synthesis (Sjölin & Kihlberg, 2001).
Properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMZYAUOPCRKW-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.